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molecular formula C15H13FN4O2 B1326270 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione CAS No. 936501-00-7

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

Cat. No. B1326270
M. Wt: 300.29 g/mol
InChI Key: CSUGIYPBKRLZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058284B2

Procedure details

The PP1-R2000 (200 L HP reactor) was charged with compound 5b (18 Kg, 1.0 eq.) and pressurized with 100±5 psig of nitrogen. Vent the nitrogen from the reactor through the atmospheric vent line then open the condenser valve and then charged dimethyl sulfoxide into the reactor (>99.7%, 105 Kg) under blanket of argon. The reactor contents were agitated at 22° C. (19-25° C.) for 15 mins. and then pulled maximum achievable vacuum on the 200 L HP reactor and close all the valves. Using the established vacuum charged to the 200 L HP reactor methylamine (33% wt % in absolute ethanol, 37.2 Kg) at a rate that maintains the internal temperature at 25±5° C. and kept a nitrogen blanket on the reagent solution during charging. After rinsing the charging line with dimethyl sulfoxide (5 Kg) closed the 200 L HP reactor condenser valve and heated the reactor contents to 110±5° C. The contents of the reactor were agitated for at least 5 hrs. at 110±5° C. In-process HPLC taken after 5 hr 40 mins. showed compound 5b content of 0.09%, indicating completion of the reaction (in-process specification ≦1%). The contents of 200 L HP reactor were cooled to 25±5° C. While the 200 L reactor is cooling, closed all the valves of the PP1-R1000 reactor (2000 L GL reactor) and charged with process filtered water (550 Kg). The contents of the 200 L HP reactor were transferred to the 2000 L GL reactor over 15 minutes followed by rinsing the charging line with process filtered water (50 Kg). The contents of the 2000 L GL reactor were agitated for 2 hrs at 5±5° C. The filterable solids obtained were filtered onto PPF200 (GL nutsche filter) fitted with Mel-Tuf 1149-12 filter paper under vacuum. The wet filter cake was discharged and transferred into pre-lined vacuum trays with Dupont's fluorocarbon film (Kind 100 A). Clamped down the special oven paper (KAVON 992) over the vacuum trays containing the wet compound 6 and transferred to the vacuum oven tray dryer. The oven temperature was set to 55° C. and compound 6 dried to a constant weight for 12 hrs. The product 5c was discharged (12.70 Kg) in 76.5% yield (expected 85-95%). HPLC shows 98.96% purity and 1H NMR confirmed the structure for compound 5c. 1H NMR (DMSO): δ 11.10 (s, 1H), 7.36 (d, 1H), 6.78 (d, 2H), 6.75 (m, 1H), 6.56 (d, 2H), 6.20 (d, 1H), 5.18 (d, 2H), 2.76 (d, 3H).
Quantity
18 kg
Type
reactant
Reaction Step One
Quantity
37.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][C:14](F)=[C:15]([F:20])[CH:16]=3)[NH:11][C:10]2=[O:22])=[CH:5][CH:4]=1.[CH3:23][NH2:24]>CS(C)=O>[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][C:14]([NH:24][CH3:23])=[C:15]([F:20])[CH:16]=3)[NH:11][C:10]2=[O:22])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18 kg
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)N1C(NC2=CC(=C(C=C2C1=O)F)F)=O
Step Two
Name
Quantity
37.2 kg
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 3) °C
Stirring
Type
CUSTOM
Details
The reactor contents were agitated at 22° C. (19-25° C.) for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close all the valves
CUSTOM
Type
CUSTOM
Details
at 25±5° C.
WASH
Type
WASH
Details
After rinsing the charging line with dimethyl sulfoxide (5 Kg)
CUSTOM
Type
CUSTOM
Details
closed the 200 L HP reactor condenser valve
TEMPERATURE
Type
TEMPERATURE
Details
heated the reactor contents to 110±5° C
STIRRING
Type
STIRRING
Details
The contents of the reactor were agitated for at least 5 hrs
CUSTOM
Type
CUSTOM
Details
at 110±5° C
WAIT
Type
WAIT
Details
In-process HPLC taken after 5 hr 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction (in-process specification ≦1%)
TEMPERATURE
Type
TEMPERATURE
Details
The contents of 200 L HP reactor were cooled to 25±5° C
TEMPERATURE
Type
TEMPERATURE
Details
While the 200 L reactor is cooling
CUSTOM
Type
CUSTOM
Details
closed all the valves of the PP1-R1000 reactor (2000 L GL reactor)
ADDITION
Type
ADDITION
Details
charged with process
FILTRATION
Type
FILTRATION
Details
filtered water (550 Kg)
WAIT
Type
WAIT
Details
The contents of the 200 L HP reactor were transferred to the 2000 L GL reactor over 15 minutes
Duration
15 min
WASH
Type
WASH
Details
by rinsing the charging line with process
FILTRATION
Type
FILTRATION
Details
filtered water (50 Kg)
STIRRING
Type
STIRRING
Details
The contents of the 2000 L GL reactor were agitated for 2 hrs at 5±5° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The filterable solids obtained
FILTRATION
Type
FILTRATION
Details
were filtered onto PPF200 (GL nutsche filter)
CUSTOM
Type
CUSTOM
Details
fitted with Mel-Tuf 1149-12
FILTRATION
Type
FILTRATION
Details
filter paper under vacuum
ADDITION
Type
ADDITION
Details
containing the wet compound 6
CUSTOM
Type
CUSTOM
Details
was set to 55° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
compound 6 dried to a constant weight for 12 hrs
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=CC=C(C=C1)N1C(NC2=CC(=C(C=C2C1=O)F)NC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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